

An In-depth Technical Guide to 5-tert-Butylisophthalic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-tert-Butylisophthalic acid*

Cat. No.: B182075

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butylisophthalic acid, with the chemical formula $C_{12}H_{14}O_4$, is an aromatic dicarboxylic acid that has garnered significant interest as a versatile building block in various fields of chemical synthesis.^[1] Its rigid structure, featuring a benzene ring substituted with two carboxylic acid groups at the meta-positions and a sterically bulky tert-butyl group, imparts unique properties to the molecules and materials derived from it.^[1] While its primary applications have been in the realm of polymer chemistry for the synthesis of high-performance polyesters and coatings, its role as a key intermediate in the production of specialty chemicals and active pharmaceutical ingredients (APIs) is increasingly recognized.^{[1][2]}

This technical guide provides a comprehensive overview of **5-tert-Butylisophthalic acid**, including its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers and professionals in leveraging the unique characteristics of this compound in their scientific endeavors.

Chemical Formula and Structure

- Chemical Formula: $C_{12}H_{14}O_4$ ^[3]
- IUPAC Name: 5-tert-butylbenzene-1,3-dicarboxylic acid^[3]

- CAS Number: 2359-09-3[3]
- Molecular Weight: 222.24 g/mol [4]

The structure of **5-tert-Butylisophthalic acid** consists of a central benzene ring. Two carboxylic acid (-COOH) functional groups are attached to the ring at positions 1 and 3. A tert-butyl group, a bulky hydrocarbon substituent, is attached at the 5th position. This substitution pattern provides a unique combination of rigidity from the aromatic ring, functionality from the carboxylic acids, and steric hindrance from the tert-butyl group.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of **5-tert-Butylisophthalic acid**.

Table 1: Physicochemical Properties

Property	Value	Reference
Appearance	White to off-white solid, powder, or crystal	[1]
Melting Point	>300 °C	[4]
Solubility	Soluble in acetone and ethanol; limited solubility in water	[1]
Molecular Formula	C ₁₂ H ₁₄ O ₄	[3]
Molecular Weight	222.24 g/mol	[4]
InChI	InChI=1S/C12H14O4/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16/h4-6H,1-3H3, (H,13,14)(H,15,16)	[4]
InChIKey	BJLUCDZIWWSFIB-UHFFFAOYSA-N	[4]
SMILES	CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O	[3]

Table 2: Spectroscopic Data

Technique	Data Highlights	Reference
¹ H NMR	Spectral data available	[3]
¹³ C NMR	Spectral data available	[3]
GC-MS	Spectral data available in NIST database	[3]
FTIR	KBr wafer spectrum available	[3]
ATR-IR	Spectrum available	[3]

Experimental Protocols

While **5-tert-Butylisophthalic acid** is commercially available, understanding its synthesis and analysis is crucial for its application in research and development.

Synthesis of 5-tert-Butylisophthalic Acid

A common synthetic route to **5-tert-Butylisophthalic acid** involves the oxidation of a suitable precursor, such as 5-tert-butyl-m-xylene. The following is a representative experimental protocol.

Reaction: Oxidation of 5-tert-butyl-m-xylene

Reagents and Materials:

- 5-tert-butyl-m-xylene
- Potassium permanganate (KMnO₄)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Distilled water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirring bar
- Buchner funnel and filter paper
- Beakers and other standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 5-tert-butyl-m-xylene and an aqueous solution of sodium hydroxide.
- Oxidation: While stirring vigorously, slowly add potassium permanganate to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.
- Reflux: After the addition of potassium permanganate is complete, heat the mixture to reflux and maintain it for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
- Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide by-product.
- Precipitation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid to acidify the solution until the pH is acidic, which will precipitate the crude **5-tert-Butylisophthalic acid**.
- Purification: Collect the crude product by vacuum filtration and wash it with cold distilled water. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
- Drying: Dry the purified crystals in a vacuum oven to obtain the final product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

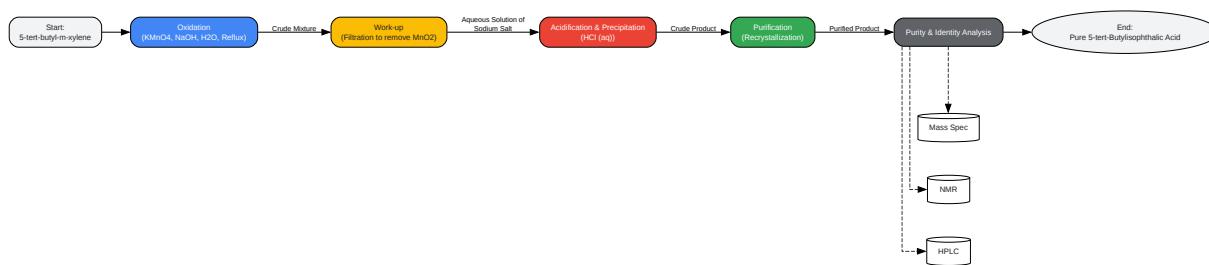
The purity of **5-tert-Butylisophthalic acid** can be assessed using HPLC. The following method is a general guideline and may require optimization.[\[5\]](#)

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m)

Mobile Phase:

- A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).


Procedure:

- Sample Preparation: Prepare a standard solution of **5-tert-Butylisophthalic acid** of known concentration in a suitable solvent (e.g., the mobile phase). Prepare the sample to be analyzed by dissolving it in the same solvent.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column
 - Mobile Phase: A suitable gradient of aqueous buffer and organic solvent.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm).
 - Injection Volume: 10-20 μ L.
- Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the standard. The purity can be determined by the area percentage of the main peak.

Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis, purification, and analysis of **5-tert-Butylisophthalic acid**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and analysis of **5-tert-Butylisophthalic acid**.

Applications in Drug Development and Beyond

5-tert-Butylisophthalic acid serves as a crucial building block in the synthesis of more complex molecules. Its bifunctional nature allows it to be incorporated into larger structures, while the tert-butyl group can be used to modulate properties such as solubility, lipophilicity, and metabolic stability – all critical parameters in drug design. While direct biological signaling pathways for this compound are not extensively documented, its utility lies in its role as a scaffold or intermediate in the synthesis of APIs. Its derivatives have been explored in various therapeutic areas. Beyond pharmaceuticals, it is a key component in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing.[6]

Safety Information

5-tert-Butylisophthalic acid is classified as an irritant.[3]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
- Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[4]
- Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including gloves, safety glasses, and a dust mask, when handling this compound.[4]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2359-09-3: 5-tert-Butylisophthalic acid | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbino.com]
- 3. 5-tert-Butylisophthalic acid | C12H14O4 | CID 75379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-tert-Butylisophthalic acid 98 2359-09-3 [sigmaaldrich.com]
- 5. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 6. Structural and functional studies on coordination polymers based on 5-tert-butylisophthalic acid and N,N'-bis-(4-pyridylmethyl) piperazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-tert-Butylisophthalic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182075#5-tert-butylisophthalic-acid-chemical-formula-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com